molecular formula C8H12N4 B15232495 1-(Pyrazin-2-yl)pyrrolidin-3-amine

1-(Pyrazin-2-yl)pyrrolidin-3-amine

Cat. No.: B15232495
M. Wt: 164.21 g/mol
InChI Key: FIXFLWTURNAYBE-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrazine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the cyclization of 1-(pyrazin-2-yl)guanidine derivatives through oxidative cyclization . This method is optimized to produce high yields and involves mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine or pyrrolidine rings.

    Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution can introduce various functional groups into the compound.

Scientific Research Applications

1-(Pyrazin-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrazin-2-yl)pyrrolidin-3-amine is unique due to its combination of the pyrazine and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-pyrazin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-1-4-12(6-7)8-5-10-2-3-11-8/h2-3,5,7H,1,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFLWTURNAYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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